Tgfbr1-IN-1

Übersicht

Beschreibung

Tgfbr1-IN-1 is a chemical compound known for its inhibitory effects on the transforming growth factor beta receptor type 1 (TGFBR1). This receptor is a key player in the transforming growth factor beta (TGF-β) signaling pathway, which regulates various cellular processes including proliferation, differentiation, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and fibrosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tgfbr1-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:

- Formation of the core scaffold through a series of condensation and cyclization reactions.

- Introduction of specific functional groups via substitution reactions to improve binding affinity to TGFBR1.

- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Tgfbr1-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of inhibitory activity against TGFBR1.

Wissenschaftliche Forschungsanwendungen

Tgfbr1-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in cellular processes.

Biology: Employed in cell culture experiments to investigate the effects of TGFBR1 inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and autoimmune disorders. Its ability to inhibit TGFBR1 makes it a promising candidate for targeted therapy.

Industry: Utilized in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.

Wirkmechanismus

Tgfbr1-IN-1 exerts its effects by binding to the transforming growth factor beta receptor type 1 (TGFBR1) and inhibiting its kinase activity. This prevents the phosphorylation of receptor-regulated SMAD proteins (SMAD2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of TGFBR1 also affects the expression of target genes involved in these processes, thereby exerting therapeutic effects in diseases such as cancer and fibrosis.

Vergleich Mit ähnlichen Verbindungen

Galunisertib: Another TGFBR1 inhibitor with similar therapeutic applications in cancer and fibrosis.

SB-431542: A selective inhibitor of TGFBR1, used extensively in research to study the TGF-β signaling pathway.

Uniqueness of Tgfbr1-IN-1: this compound is unique due to its high specificity and potency in inhibiting TGFBR1. It has been shown to effectively block TGF-β signaling with minimal off-target effects, making it a valuable tool in both research and therapeutic contexts. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.

Biologische Aktivität

Tgfbr1-IN-1 is a selective inhibitor of the Transforming Growth Factor Beta Receptor 1 (TGFBR1), which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. This compound has gained attention due to its potential therapeutic applications in cancer and fibrosis, where TGFBR1 signaling is often dysregulated.

This compound functions by blocking the activation of TGFBR1, thereby inhibiting downstream signaling pathways mediated by SMAD proteins. This inhibition can alter cellular responses to TGF-β, which is known to promote tumor progression and fibrosis. By selectively targeting TGFBR1, this compound can potentially reverse the pathological effects associated with excessive TGF-β signaling.

Research Findings

Recent studies have demonstrated the following biological activities of this compound:

- Inhibition of Tumor Growth : In vitro studies show that this compound effectively reduces proliferation in various cancer cell lines by blocking TGF-β-mediated signaling pathways. For instance, research indicates that this compound can decrease the viability of colorectal cancer cells that depend on TGF-β for growth and survival .

- Impact on Fibrosis : In models of pulmonary fibrosis, this compound has been shown to reduce collagen deposition and myofibroblast activation, suggesting its potential utility in treating fibrotic diseases .

Case Studies

Several case studies highlight the clinical implications of targeting TGFBR1:

- Colorectal Cancer : A study indicated that patients with specific TGFBR1 haplotypes exhibited increased susceptibility to colorectal cancer. The application of this compound in these patients could potentially mitigate tumor progression by restoring normal signaling .

- Lung Cancer : Another investigation found that certain haplotypes of TGFBR1 were associated with reduced risk of non-small-cell lung cancer (NSCLC). The use of this compound in patients with these genetic backgrounds may enhance therapeutic outcomes by further inhibiting aberrant signaling pathways .

Data Tables

| Study | Model | Findings |

|---|---|---|

| Colorectal Cancer Study | In vitro cell lines | Reduced cell viability with this compound treatment |

| Pulmonary Fibrosis Study | Mouse model | Decreased collagen deposition and myofibroblast activity |

| NSCLC Risk Assessment | Genetic analysis | Association between TGFBR1 haplotypes and cancer risk |

Eigenschaften

IUPAC Name |

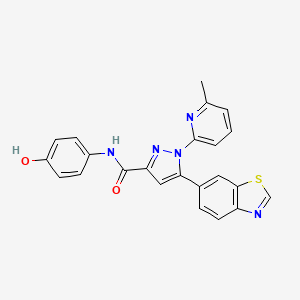

5-(1,3-benzothiazol-6-yl)-N-(4-hydroxyphenyl)-1-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSAJXDPYPCGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.